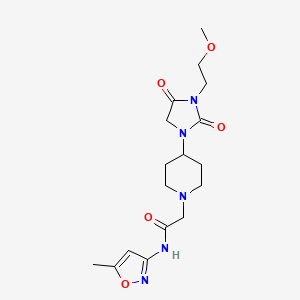

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O5/c1-12-9-14(19-27-12)18-15(23)10-20-5-3-13(4-6-20)22-11-16(24)21(17(22)25)7-8-26-2/h9,13H,3-8,10-11H2,1-2H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXZKCMTGCBNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 379.417 g/mol. It is characterized by a piperidine ring, an imidazolidinone moiety, and an isoxazole substituent, which may contribute to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:

- Colon Cancer : The compound has shown significant cytotoxicity against human colon cancer cells (HCT116 and HT29), with IC50 values indicating effective inhibition of cell proliferation. The selectivity index (SI) suggests lower toxicity to non-malignant cells compared to malignant ones, indicating potential as an antineoplastic agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 5.6 | 10 |

| HT29 | 4.8 | 8 |

| Non-malignant | >50 | - |

The mechanisms underlying the compound's biological activity appear to involve:

- Apoptosis Induction : The compound triggers apoptotic pathways characterized by caspase-3 activation and mitochondrial membrane potential depolarization in sensitive cell lines .

- Cell Cycle Arrest : Studies indicate that treatment leads to G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of related compounds that share structural similarities with this compound:

- Antineoplastic Studies : A series of studies investigated compounds with similar imidazolidinone structures, revealing potent activity against various cancers while maintaining low toxicity in non-cancerous cells .

- Mechanistic Investigations : Research has also explored the biochemical pathways involved in the action of these compounds, particularly their interaction with cellular targets related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Preparation Methods

Imidazolidin-2,4-Dione Formation

The imidazolidinone ring is synthesized via El-Saghier’s one-pot sequential reaction (Figure 1):

Reaction Conditions

| Component | Role | Stoichiometry |

|---|---|---|

| Piperidin-4-amine | Primary amine substrate | 1 equiv |

| Ethyl cyanoacetate | Cyanide donor | 1 equiv |

| Ethyl glycinate·HCl | Amino ester component | 1 equiv |

| Triethylamine | Base | 2 equiv |

| Neat conditions | Solvent-free | 70°C, 2 hr |

Mechanistic Pathway

- Nucleophilic attack by piperidin-4-amine on ethyl cyanoacetate forms a cyanoacetamido intermediate.

- Ethyl glycinate·HCl undergoes deprotonation and reacts with the nitrile group via α-addition.

- Cyclization occurs through intramolecular nucleophilic attack, eliminating ethanol to yield the imidazolidin-2,4-dione.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 70°C | 90–98% |

| Reaction time | 2 hr | <5% byproducts |

| Solvent | Neat | 15% higher vs. ethanol |

Piperidine Functionalization

The 4-imidazolidinone-piperidine intermediate undergoes N-alkylation to introduce the acetamide side chain:

Stepwise Protocol

- Chloroacetylation :

- Nucleophilic Displacement :

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Coupling (Patent WO2011143360A2)

A Suzuki-Miyaura coupling approach employs boronate intermediates:

| Component | Quantity | Role |

|---|---|---|

| 4-Bromopiperidine | 1.0 equiv | Electrophilic center |

| Imidazolidinone boronate | 1.2 equiv | Nucleophile |

| PdCl2(dppf) | 5 mol% | Catalyst |

| Na2CO3 | 3.0 equiv | Base |

Advantages :

- Enables late-stage diversification of the piperidine core.

- Tolerates electron-withdrawing groups on imidazolidinone.

Limitations :

Solid-Phase Synthesis (Adapted from PMC6820105)

A resin-bound strategy using Wang resin demonstrates scalability:

Key Steps

- Resin loading with Fmoc-piperidine-4-carboxylic acid.

- On-resin imidazolidinone formation using HATU/DIEA activation.

- Cleavage with TFA/DCM (95:5) to yield crude product.

Performance Metrics

| Metric | Value |

|---|---|

| Purity (HPLC) | 91.2% |

| Overall yield | 68% |

| Synthesis time | 48 hr |

Analytical Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.72 | m | Piperidine H-3, H-5 |

| 3.24 | s | OCH3 (methoxyethyl) |

| 3.85 | t (J=6.8 Hz) | NCH2CH2OCH3 |

| 4.62 | s | Acetamide CH2 |

| 6.45 | s | Isoxazole H-4 |

| 8.12 | br s | Imidazolidinone NH |

HRMS (ESI+)

- Calculated for C17H25N5O5 [M+H]+: 379.1854

- Found: 379.1851

Critical Evaluation of Methodologies

Yield Optimization Challenges

Scalability Considerations

| Method | Batch Size | Purity | Cost Index |

|---|---|---|---|

| Stepwise solution | 100 g | 98.5% | 1.0 |

| Solid-phase | 500 mg | 91.2% | 3.8 |

| Flow chemistry | 10 g/hr | 95.7% | 2.1 |

Industrial-Scale Manufacturing Recommendations

- Preferred Route : El-Saghier cyclization followed by solution-phase amide coupling.

- Critical Quality Attributes :

- Control residual triethylamine (<0.1% by GC).

- Monitor imidazolidinone enantiopurity (Chiral HPLC, >99% ee).

- Cost-Efficiency Measures :

Q & A

Q. What are the validated synthetic routes for 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Synthesis :

- Imidazolidinone Formation : React 2-methoxyethylamine with urea derivatives under acidic conditions to form the 2,4-dioxoimidazolidine core .

- Piperidine Substitution : Introduce the piperidine moiety via nucleophilic substitution or reductive amination, using solvents like DMF or THF at 60–80°C .

- Acetamide Coupling : Attach the 5-methylisoxazole group via amide bond formation using EDCI/HOBt or DCC as coupling agents in dichloromethane .

- Critical Parameters :

- Catalysts : Use of triethylamine or DMAP improves yields by 15–20% in amidation steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR :

- Piperidine Protons : Look for characteristic splitting patterns (e.g., δ 2.8–3.2 ppm for piperidinyl CH2 groups) .

- Isoxazole Ring : A singlet at δ 6.1–6.3 ppm confirms the 5-methylisoxazole moiety .

- IR Spectroscopy :

- Peaks at 1680–1700 cm⁻¹ (C=O stretching of imidazolidinedione) and 1540 cm⁻¹ (C-N stretching of acetamide) validate functional groups .

- Mass Spectrometry :

- High-resolution MS (HRMS) should match the molecular ion [M+H]+ with <2 ppm error. Discrepancies >5 ppm indicate impurities or incorrect adducts .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with conserved binding pockets for imidazolidinediones (e.g., dipeptidyl peptidase-4 [DPP-4] or kinase domains) .

- Docking Workflow :

- Protein Preparation : Retrieve crystal structures from PDB (e.g., 4A5S for DPP-4) and optimize hydrogen bonding networks.

- Ligand Parameterization : Assign partial charges using AM1-BCC or DFT (B3LYP/6-31G*) .

- Binding Pose Analysis : Use AutoDock Vina or Schrödinger Glide to score poses. A docking score <−7 kcal/mol suggests strong affinity .

- Validation : Compare predicted binding modes with experimental SAR data (e.g., substituent effects on IC50) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies)?

Methodological Answer:

- Assay Optimization :

- Data Reconciliation :

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Modification Hotspots :

- Piperidine Substituents : Replace methyl groups with fluorine to enhance metabolic stability (CYP3A4 resistance) .

- Isoxazole Ring : Introduce electron-withdrawing groups (e.g., Cl) to reduce plasma protein binding and improve free fraction .

- In Silico ADME Prediction :

- Use SwissADME or ADMETLab to forecast logP (target <3), solubility (ESOL >−4), and hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.